Scandoside
Overview
Description
Scandoside is an iridoid glycoside compound isolated from various plant species, including Hedyotis diffusa and Paederia scandens. It is known for its significant anti-inflammatory properties and has been the subject of various pharmacological studies. The compound has a molecular formula of C_16H_22O_10 and is characterized by its unique structure, which includes a cyclopentanoid monoterpene core.
Mechanism of Action
Scandoside is an iridoid compound isolated from Hedyotis diffusa, a plant known for its anti-inflammatory properties . This article will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy.
Target of Action
This compound primarily targets inducible nitric oxide synthase (iNOS) , cyclooxygenase-2 (COX-2) , and inhibitor of nuclear transcription factor kappa-B alpha (IκB-α) . These proteins play crucial roles in inflammation, making them key targets for anti-inflammatory compounds.
Mode of Action
This compound interacts with its targets by binding to them, which has been confirmed through molecular docking analyses . This binding inhibits the activity of iNOS, COX-2, and IκB-α, leading to a decrease in the production of pro-inflammatory cytokines and mediators .
Biochemical Pathways
The anti-inflammatory effect of this compound is achieved through the suppression of the nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . These pathways are involved in the production of pro-inflammatory cytokines and mediators. By suppressing these pathways, this compound effectively reduces inflammation.
Pharmacokinetics
Its anti-inflammatory effects suggest that it has sufficient bioavailability to exert its effects on its target proteins .
Result of Action
This compound significantly decreases the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It also inhibits the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages . These results indicate that this compound has a potent anti-inflammatory effect at the molecular and cellular levels.
Action Environment
It’s worth noting that the anti-inflammatory effects of this compound were observed in lps-induced raw 2647 macrophages, suggesting that its efficacy may be influenced by the presence of inflammatory stimuli .
Biochemical Analysis
Biochemical Properties
Scandoside interacts with various enzymes and proteins, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and inhibitor of nuclear transcription factor kappa-B alpha (IκB-α) . It has been found to have great binding abilities to these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In LPS-induced RAW 264.7 macrophages, this compound significantly decreased the productions of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It also inhibited the levels of iNOS, COX-2, TNF-α, and IL-6 messenger RNA (mRNA) expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It suppresses the phosphorylation of IκB-α, p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) . The anti-inflammatory effect of this compound is due to inhibition of pro-inflammatory cytokines and mediators via suppressing the nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandoside can be synthesized through the extraction from plant sources such as Hedyotis diffusa and Paederia scandens. The extraction process typically involves the use of solvents like methanol or ethanol to obtain the crude extract, followed by purification using techniques such as High-Performance Liquid Chromatography (HPLC). The purified this compound is then isolated and characterized using spectroscopic methods.
Industrial Production Methods: In an industrial setting, this compound is produced by cultivating the source plants under controlled conditions to maximize yield. The harvested plant material is then processed using large-scale extraction and purification techniques. The use of bioreactors and advanced chromatographic methods ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Scandoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new bioactive compounds.
Substitution: Substitution reactions involving this compound can result in the formation of new glycoside derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, each with unique structural and pharmacological properties.
Scientific Research Applications
Chemistry: Scandoside serves as a valuable starting material for the synthesis of novel iridoid derivatives.
Biology: It is used in studies investigating the biological pathways involved in inflammation and immune response.
Medicine: this compound exhibits significant anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for drug development.
Industry: The compound is utilized in the formulation of herbal supplements and traditional medicines aimed at treating inflammatory conditions.
Comparison with Similar Compounds
- Asperuloside
- Deacetyl asperulosidic acid
- Scandoside 10-O-acetate
This compound’s distinct pharmacological profile and its potential for therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
(1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWFPTVHBWJOU-AWQYILTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@@H]2[C@H]([C@@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318493 | |
Record name | Scandoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18842-99-4 | |
Record name | Scandoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18842-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scandoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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